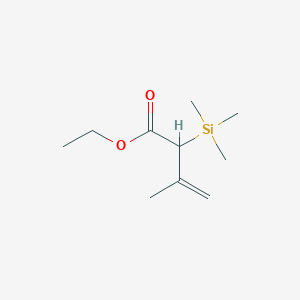
Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate is an organic compound characterized by the presence of an ester functional group, a trimethylsilyl group, and a conjugated double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate typically involves the esterification of 3-methyl-2-(trimethylsilyl)but-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The ester group can undergo hydrolysis or transesterification, leading to the formation of different products.
Comparación Con Compuestos Similares
Ethyl 3-methylbut-3-enoate: Lacks the trimethylsilyl group, making it less sterically hindered.
Methyl 3-methyl-2-(trimethylsilyl)but-3-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Trimethylsilyl ethyl but-3-enoate: Similar structure but with the trimethylsilyl group attached to the ethyl group.
Uniqueness: this compound is unique due to the presence of both the ester and trimethylsilyl groups, which provide distinct reactivity and steric properties. This makes it a valuable compound in organic synthesis and material science.
Propiedades
Número CAS |
82343-39-3 |
|---|---|
Fórmula molecular |
C10H20O2Si |
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
ethyl 3-methyl-2-trimethylsilylbut-3-enoate |
InChI |
InChI=1S/C10H20O2Si/c1-7-12-10(11)9(8(2)3)13(4,5)6/h9H,2,7H2,1,3-6H3 |
Clave InChI |
VVXDICWALXAAKG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



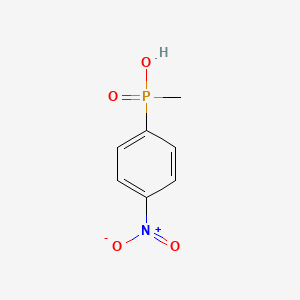
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
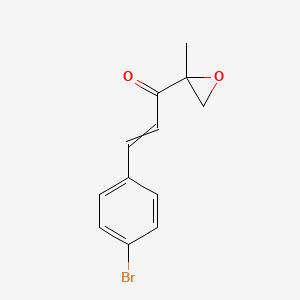
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)
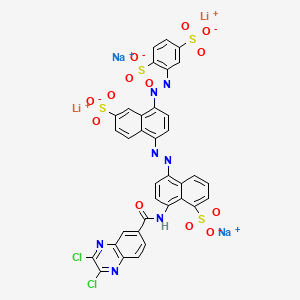

![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
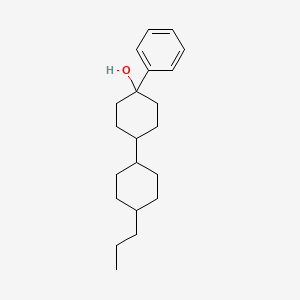
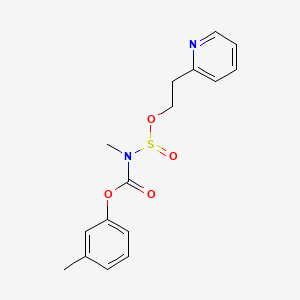
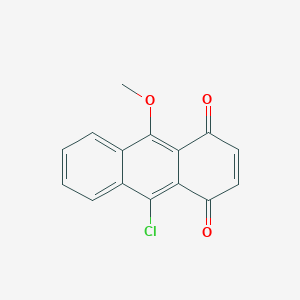
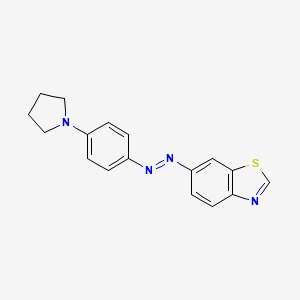

![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
